![molecular formula C9H15NO2 B3039994 trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1439806-77-5](/img/structure/B3039994.png)
trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
The compound trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the oxazine class of heterocyclic compounds. Oxazines are characterized by a nitrogen and an oxygen atom in a six-membered heterocyclic ring system. This particular compound is a trans-fused derivative, which implies that the substituents at the fusion point of the ring system are on opposite sides.
Synthesis Analysis
The synthesis of related oxazine compounds involves the reaction of amino alcohols with aldehydes or ketones. For instance, the synthesis of 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine was achieved by reacting N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal . Although the specific synthesis of trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the methylation of the nitrogen atom post-synthesis.
Molecular Structure Analysis
The molecular structure of oxazine derivatives is often confirmed using spectroscopic methods such as NMR. For example, the structure of 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine was confirmed by 1H NMR and single-crystal X-ray study . The trans-fused derivatives, such as the one , are expected to exhibit biased double chair conformations with the substituents in equatorial and axial positions .
Chemical Reactions Analysis
Oxazine derivatives can undergo various chemical reactions, typically influenced by the substituents on the nitrogen and the oxygen atoms. The papers provided do not detail specific reactions for trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one, but studies on similar compounds show that the stereochemistry can significantly affect the outcome of reactions due to the conformational preferences of the cis- and trans-fused systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazine derivatives are closely related to their molecular structure. The conformational analysis of N-Methyl-substituted cis- and trans-fused octahydro-2H-1,3- and -3,1-benzoxazines indicates that the trans-fused derivatives have roughly equal contributions of equatorial and axial N-methyl groups . The crystal structure of a related compound showed that the two fused six-membered rings adopt chairlike conformations, which are slightly flattened around the nitrogen atoms . These structural features can influence properties such as solubility, boiling and melting points, and reactivity.
Mechanism of Action
Mode of Action
It has been synthesized via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups . A plausible mechanism for the formation of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involving ring-opening and cyclization steps is proposed .
properties
IUPAC Name |
(4aR,8aR)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIZQFKOPQTSSA-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCC2OCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCCC[C@H]2OCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.